![molecular formula C13H14F3N B596261 5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine] CAS No. 1211594-38-5](/img/structure/B596261.png)
5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2’-pyrrolidine] is a complex organic compound characterized by a spirocyclic structure, which includes an indene and a pyrrolidine ring The presence of a trifluoromethyl group adds significant chemical stability and unique reactivity to the molecule
Mécanisme D'action
Target of Action
It’s worth noting that spiroindole and spirooxindole scaffolds, which are structurally similar to the compound , have been found to exhibit bioactivity against cancer cells, microbes, and various diseases . They have become biological targets due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions .
Mode of Action
It’s known that the trifluoromethyl group (tfm, -cf3) in pharmaceuticals and agrochemicals contributes to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This suggests that the trifluoromethyl group in the compound could play a significant role in its interaction with its targets.
Biochemical Pathways
Compounds with spiroindole and spirooxindole scaffolds, which are structurally similar, have been found to inhibit microtubule assembly and dampen the operation of muscarinic serotonin receptors . This suggests that the compound could potentially affect similar biochemical pathways.
Pharmacokinetics
It’s known that the introduction of spiro moieties can profoundly alter the physicochemical and biological profiles of parent compounds due to their high rigidity and unique three-dimensional geometries . This suggests that the compound could have unique ADME properties that impact its bioavailability.
Result of Action
Compounds with spiroindole and spirooxindole scaffolds, which are structurally similar, have been found to exhibit a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities . This suggests that the compound could potentially have similar effects.
Action Environment
It’s known that the development of organic compounds containing fluorine, such as this compound, has been made possible by many recent advances in the agrochemical, pharmaceutical, and functional materials fields . This suggests that various environmental factors could potentially influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
It is known that spirooxindole derivatives, which are structurally similar to this compound, have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body .
Cellular Effects
Related spirooxindole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2’-pyrrolidine] at different dosages in animal models have not been reported yet. Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2’-pyrrolidine] typically involves a multi-step process. One efficient method involves a Cp*Rh(III)-catalyzed tandem C-H activation/[3+2]–annulation reaction. This reaction uses 5-aryl-2-(trifluoromethyl)-3,4-dihydro-2H-pyrrole-2-carboxylates with alkynes . The reaction conditions often include the use of rhodium catalysts and specific solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2’-pyrrolidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure or the trifluoromethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the indene or pyrrolidine rings.
Applications De Recherche Scientifique
5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2’-pyrrolidine] has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Its potential pharmacological properties are of interest for developing new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it useful in materials science, including the development of new polymers and advanced materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiroindole derivatives: These compounds share the spirocyclic structure and are known for their biological activities.
Trifluoromethyl-containing compounds: These compounds are widely studied for their enhanced chemical stability and unique reactivity.
Uniqueness
5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2’-pyrrolidine) is unique due to the combination of the spirocyclic structure and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
6-(trifluoromethyl)spiro[1,2-dihydroindene-3,2'-pyrrolidine] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N/c14-13(15,16)10-2-3-11-9(8-10)4-6-12(11)5-1-7-17-12/h2-3,8,17H,1,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRCMLWHFCYKJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C=CC(=C3)C(F)(F)F)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677547 |
Source


|
| Record name | 5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211594-38-5 |
Source


|
| Record name | 5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

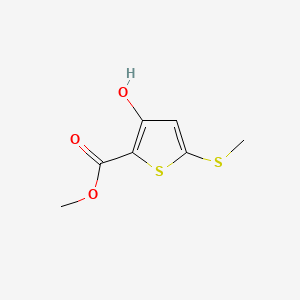

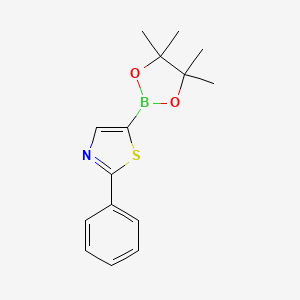
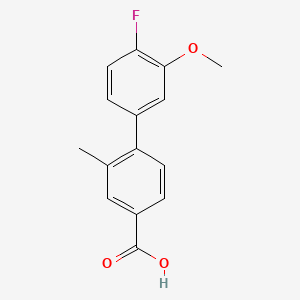
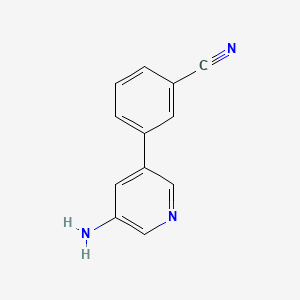
![5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B596188.png)
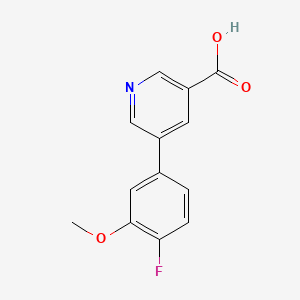
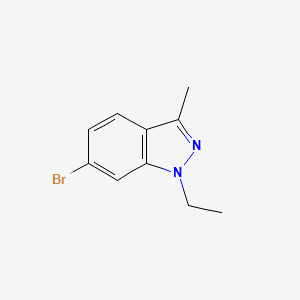
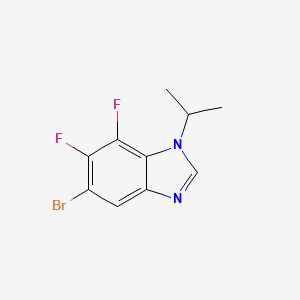
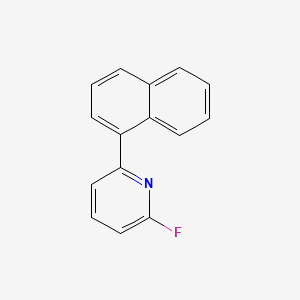
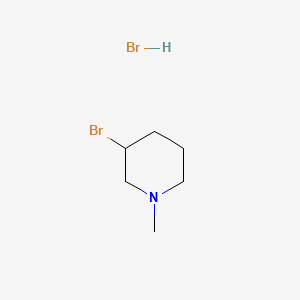
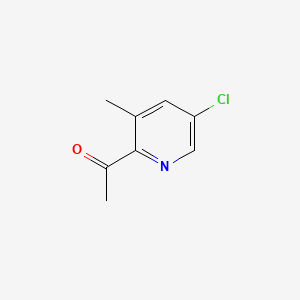
![5-[2-(Trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B596201.png)
